(3-Methylphenyl)methanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

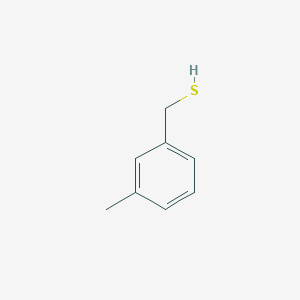

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAZUQUHTIOEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384218 | |

| Record name | (3-methylphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25697-56-7 | |

| Record name | (3-methylphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylphenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Methylphenyl)methanethiol chemical properties and structure

An In-depth Technical Guide to (3-Methylphenyl)methanethiol: Properties, Synthesis, and Applications

Introduction

This compound, also known by its synonyms 3-methylbenzyl mercaptan and m-methyl-α-toluenethiol, is an organosulfur compound belonging to the thiol family.[1] As a derivative of toluene, it is characterized by a benzyl structure with a methyl group at the meta position of the phenyl ring and a thiol (-SH) functional group attached to the methylene bridge. The presence of the highly nucleophilic and reactive thiol group makes this compound a valuable intermediate and building block in various fields of chemical synthesis, from materials science to pharmaceutical development.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It covers the molecule's core chemical properties, structural elucidation through spectroscopic methods, representative synthetic protocols, reactivity, and safety considerations, grounding all claims in authoritative sources.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a central methylene (-CH₂) group bonded to a 3-methylphenyl ring and a sulfanyl (-SH) group. The arrangement of these functional groups dictates its chemical behavior and physical properties.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 25697-56-7 | [1][2] |

| Molecular Formula | C₈H₁₀S | [1][2] |

| Molecular Weight | 138.23 g/mol | [1][2] |

| Density | 1.015 g/cm³ | [1] |

| Boiling Point | 217 °C at 760 mmHg | [1] |

| Flash Point | 102-104 °C / 15mm | [1] |

| SMILES | CC1=CC(=CC=C1)CS | [1] |

Spectroscopic Analysis for Structural Elucidation

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR)

-

Aromatic Protons (δ ≈ 7.0-7.3 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern. The substitution pattern breaks the symmetry, leading to distinct signals.

-

Methylene Protons (-CH₂-) (δ ≈ 3.7 ppm): The two protons of the CH₂ group adjacent to the sulfur and the aromatic ring are expected to appear as a singlet or a doublet if coupled to the SH proton.

-

Methyl Protons (-CH₃) (δ ≈ 2.3 ppm): The three protons of the methyl group on the ring will appear as a sharp singlet.

-

Thiol Proton (-SH) (δ ≈ 1.5-1.8 ppm): This proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent, and it may couple with the adjacent CH₂ protons, resulting in a triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Aromatic Carbons (δ ≈ 125-140 ppm): Six distinct signals are expected for the aromatic carbons due to the meta-substitution pattern.

-

Methylene Carbon (-CH₂-) (δ ≈ 28-35 ppm): The carbon of the CH₂-SH group will appear in the aliphatic region.

-

Methyl Carbon (-CH₃) (δ ≈ 21 ppm): The methyl group carbon attached to the aromatic ring will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

-

S-H Stretch (≈ 2550-2600 cm⁻¹): A weak but sharp absorption band characteristic of the thiol functional group.

-

C-H Aromatic Stretch (≈ 3000-3100 cm⁻¹): Signals corresponding to the C-H bonds on the benzene ring.

-

C-H Aliphatic Stretch (≈ 2850-2960 cm⁻¹): Vibrations from the methyl and methylene groups.

-

C=C Aromatic Stretch (≈ 1450-1600 cm⁻¹): A series of bands indicating the presence of the aromatic ring.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.

-

Major Fragmentation: A prominent peak at m/z = 105, resulting from the loss of the sulfhydryl radical (•SH), which forms the stable 3-methylbenzyl cation. Another significant fragment would be observed at m/z = 91, corresponding to the tropylium ion, a common fragment for benzyl derivatives.

Synthesis and Reactivity

Representative Synthesis

This compound can be synthesized via nucleophilic substitution. A common and effective method involves the reaction of 3-methylbenzyl chloride with a source of hydrosulfide ions, such as sodium hydrosulfide (NaSH).[3] This Sₙ2 reaction proceeds readily, with the hydrosulfide anion displacing the chloride leaving group.

Caption: General synthetic pathway for this compound.

Chemical Reactivity

The chemistry of this compound is dominated by the thiol group, which imparts several key reactive properties.

-

Acidity: Thiols are weakly acidic. This compound can be deprotonated by a suitable base to form the corresponding thiolate anion (3-methylbenzylthiolate). This thiolate is a potent nucleophile.[4]

-

Nucleophilicity: The thiolate anion is an excellent nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form thioethers. It can also engage in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds, a reaction of significant interest in bioconjugation and drug development.[5]

-

Oxidation: Thiols are susceptible to oxidation. In the presence of mild oxidizing agents or even air, this compound can oxidize to form the corresponding disulfide, bis(3-methylbenzyl) disulfide.[4] Stronger oxidation can lead to the formation of sulfonic acids.

Potential Applications in Research and Drug Development

While specific applications for this exact molecule are not widely documented, its chemical nature as a functionalized thiol makes it relevant to several advanced fields.

-

Organic Synthesis: It serves as a precursor for introducing the 3-methylbenzylthio moiety into larger, more complex molecules, which is particularly useful in the synthesis of novel pharmaceutical and agrochemical agents.

-

Materials Science: Thiols are known for their strong affinity for gold and other noble metal surfaces. This property allows molecules like this compound to be used as capping agents to stabilize nanoparticles or to form self-assembled monolayers (SAMs) on surfaces, enabling the fine-tuning of surface properties for applications in catalysis and nanoelectronics.[6]

-

Bioconjugation Chemistry: The thiol group is a key functional handle for covalently linking molecules. In drug development, thiols on cysteine residues of antibodies are often targeted by Michael acceptors (e.g., maleimides) to create antibody-drug conjugates (ADCs).[5] this compound can serve as a model compound for studying such conjugation reactions or as a fragment in the design of novel linker-payload systems.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound requires careful handling due to its potential hazards.

-

Primary Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] Like most thiols, it possesses a strong and unpleasant stench.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Handling Procedures: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8] Keep the compound away from sources of ignition, such as open flames and hot surfaces, as well as oxidizing agents.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][9] The storage area should be accessible only to authorized personnel.

-

Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[7]

Experimental Protocol: Representative Synthesis

This protocol describes a self-validating workflow for the synthesis and purification of this compound. The inclusion of rigorous characterization ensures the integrity of the final product.

Workflow Overview

Caption: Experimental workflow for synthesis and validation.

Step-by-Step Methodology

-

Principle: This procedure utilizes a nucleophilic substitution (Sₙ2) reaction where the hydrosulfide anion (SH⁻) displaces the chloride from 3-methylbenzyl chloride.

-

Reagents and Equipment:

-

3-Methylbenzyl chloride

-

Sodium hydrosulfide (NaSH), hydrate

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Column chromatography setup (silica gel)

-

-

Procedure: i. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydrosulfide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). ii. Reagent Addition: Add a solution of 3-methylbenzyl chloride (1.0 equivalent) in ethanol dropwise to the stirring NaSH solution at 0 °C using an addition funnel. iii. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. iv. Monitoring: Monitor the reaction's progress by TLC until the starting material (3-methylbenzyl chloride) is consumed. v. Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. vi. Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. vii. Purification: Purify the crude oil via flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and MS analysis, comparing the obtained data with the expected values detailed in Section 2.

References

- 1. This compound | CAS 25697-56-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. Benzyl mercaptan | 100-53-8 [amp.chemicalbook.com]

- 4. Methanethiol - Wikipedia [en.wikipedia.org]

- 5. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nj.gov [nj.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 3-Methylbenzyl Mercaptan

Executive Summary

3-Methylbenzyl mercaptan, a versatile organosulfur compound, serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. Its synthesis and purification, however, present unique challenges, primarily due to the reactivity of the thiol group and its propensity for oxidation. This guide provides a comprehensive overview of the prevalent synthetic strategies and purification methodologies for 3-methylbenzyl mercaptan, tailored for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the most robust synthetic route—the reaction of 3-methylbenzyl chloride with thiourea—and offer detailed, field-proven protocols for both its synthesis and subsequent purification by vacuum distillation. This document aims to be a self-validating resource, grounding its recommendations in established chemical principles and authoritative literature.

Introduction to 3-Methylbenzyl Mercaptan

3-Methylbenzyl mercaptan, also known as (3-methylphenyl)methanethiol, is an aromatic thiol with the chemical formula C₈H₁₀S. It is a colorless to pale yellow liquid characterized by a strong, distinct odor typical of mercaptans.[1] The presence of the nucleophilic thiol (-SH) group makes it a valuable building block in organic synthesis, enabling the formation of thioethers, disulfides, and other sulfur-containing moieties. Its applications are found in various fields, including its use as an intermediate for pesticides and as a component in the development of novel therapeutic agents.[2]

The primary challenge in handling 3-methylbenzyl mercaptan, and thiols in general, is their susceptibility to atmospheric oxidation, which leads to the formation of the corresponding disulfide (bis(3-methylbenzyl) disulfide). This side reaction can significantly reduce the yield of the desired product and complicate purification. Therefore, synthetic and purification strategies must be designed to mitigate this oxidative pathway.

Table 1: Physicochemical Properties of 3-Methylbenzyl Mercaptan

| Property | Value | Reference |

| CAS Number | 589-28-6 | [3] |

| Molecular Formula | C₈H₁₀S | - |

| Molecular Weight | 138.23 g/mol | - |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 195-196 °C (lit.) | [4] |

| Density | 1.058 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.575 (lit.) | [1] |

Synthetic Strategies: A Comparative Analysis

The synthesis of 3-methylbenzyl mercaptan typically begins with a readily available precursor, 3-methylbenzyl halide (most commonly the chloride).[4][5] The core of the synthesis is the introduction of the thiol group via nucleophilic substitution. Two primary methods dominate this transformation.

The Sodium Hydrosulfide (NaSH) Route

A direct approach involves the reaction of 3-methylbenzyl chloride with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH).[6][7][8] The reaction proceeds via a standard SN2 mechanism where the hydrosulfide anion (SH⁻) acts as the nucleophile.

Reaction: CH₃C₆H₄CH₂Cl + NaSH → CH₃C₆H₄CH₂SH + NaCl

While seemingly straightforward, this method is often plagued by the formation of a significant by-product: bis(3-methylbenzyl) sulfide.[7][9] This occurs because the initially formed thiolate anion (CH₃C₆H₄CH₂S⁻) is a potent nucleophile and can react with a second molecule of 3-methylbenzyl chloride.[8] Using a large excess of sodium hydrosulfide can help minimize this side reaction, but it often does not eliminate it completely.[8]

The Thiourea Route: A More Robust Approach

A more reliable and widely used method employs thiourea (SC(NH₂)₂) as the sulfur nucleophile.[10][11] This two-step process offers superior control and generally leads to higher yields of the desired thiol with fewer by-products.[10]

-

Step 1: Formation of the Isothiouronium Salt. 3-Methylbenzyl chloride is reacted with thiourea in an alcoholic solvent. The sulfur atom of thiourea acts as a nucleophile, displacing the chloride to form a stable, crystalline S-alkylisothiouronium salt.[12]

-

Step 2: Hydrolysis. The intermediate salt is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to liberate the thiol.[13][14]

This method's key advantage is that the isothiouronium salt is not nucleophilic enough to react with another molecule of the benzyl halide, thus preventing the formation of the sulfide by-product.[10] The intermediate salt can often be isolated, ensuring a clean starting material for the hydrolysis step.[12] For these reasons, the thiourea route is the focus of our detailed protocol.

In-Depth Protocol: Synthesis via the Thiourea Route

This protocol details the synthesis of 3-methylbenzyl mercaptan from 3-methylbenzyl chloride and thiourea, followed by alkaline hydrolysis.

Step 1: Formation of 3-Methylbenzylisothiouronium Chloride

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methylbenzyl chloride (140.6 g, 1.0 mol) and thiourea (76.1 g, 1.0 mol).[12]

-

Solvent Addition: Add 500 mL of 95% ethanol to the flask.

-

Reaction: Heat the mixture to reflux with continuous stirring. The solids will dissolve as the reaction progresses. Maintain reflux for 3-4 hours.[14]

-

Causality: Refluxing provides the necessary activation energy for the SN2 reaction. Ethanol is an effective polar protic solvent for both reactants. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride spot disappears.

-

-

Isolation of Salt: After the reaction is complete, cool the mixture in an ice bath. The 3-methylbenzylisothiouronium chloride will precipitate as a white crystalline solid.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. The salt can be used directly in the next step without further purification.

Step 2: Hydrolysis to 3-Methylbenzyl Mercaptan

-

Reagent Setup: Transfer the filtered isothiouronium salt (approx. 1.0 mol) to a larger round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Base Addition: Prepare a solution of sodium hydroxide (120 g, 3.0 mol) in 1 L of water. Add this aqueous NaOH solution to the flask containing the salt.[12]

-

Causality: A strong base is required to hydrolyze the isothiouronium salt. Using a molar excess of NaOH ensures the reaction goes to completion and maintains a basic environment, keeping the product in its thiolate form (R-S⁻Na⁺), which is less volatile and less prone to immediate oxidation.

-

-

Reaction under Inert Atmosphere: Gently flush the system with nitrogen. Heat the mixture to reflux for 2-3 hours with vigorous stirring.[12]

-

Causality: Performing the hydrolysis under an inert (nitrogen) atmosphere is critical to prevent the oxidation of the newly formed thiol to the corresponding disulfide, which is promoted by oxygen under basic conditions.

-

-

Workup - Acidification: Cool the reaction mixture to room temperature in an ice bath. While still under a nitrogen blanket, slowly and carefully acidify the mixture by adding 6M hydrochloric acid (HCl) dropwise until the pH is approximately 1-2. The 3-methylbenzyl mercaptan will separate as a dense, oily layer.

-

Causality: Acidification protonates the thiolate anion (R-S⁻) to form the neutral thiol (R-SH), causing it to phase-separate from the aqueous solution.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 150 mL portions of dichloromethane (DCM) or diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 3-methylbenzyl mercaptan, which can now be purified.

Reaction Mechanism Visualization

The thiourea route proceeds in two distinct stages: S-alkylation followed by basic hydrolysis.

Caption: Reaction mechanism for the synthesis of 3-methylbenzyl mercaptan via the thiourea route.

Purification Methodologies

The primary impurity in crude 3-methylbenzyl mercaptan is typically the corresponding disulfide, along with residual solvent and potentially unreacted starting materials. The choice of purification method depends on the scale and desired purity level.

Fractional Vacuum Distillation

For liquid thiols like 3-methylbenzyl mercaptan, fractional distillation under reduced pressure is the most effective and common purification method on a laboratory and industrial scale.[12][15]

-

Rationale: The boiling point of 3-methylbenzyl mercaptan is relatively high (~195 °C at atmospheric pressure), and heating to this temperature can cause decomposition or promote oxidation.[4] Applying a vacuum lowers the boiling point significantly, allowing for distillation at a much lower, safer temperature. The disulfide by-product has a much higher boiling point and will remain in the distillation flask.

Column Chromatography

Chromatography is a viable alternative for small-scale purification or for removing non-volatile impurities.[16][17] However, it requires careful execution to prevent on-column oxidation of the thiol.

-

Considerations:

-

Stationary Phase: Standard silica gel can be used, but its slightly acidic nature can sometimes catalyze oxidation. Neutral alumina is a possible alternative.[18]

-

Mobile Phase: A non-polar solvent system, such as a hexane/ethyl acetate gradient, is typically effective.

-

Preventing Oxidation: It is highly recommended to use solvents that have been deoxygenated by bubbling with nitrogen or argon prior to use.[18] Running the column quickly can also minimize the contact time between the thiol and the stationary phase/air.

-

In-Depth Protocol: Purification by Vacuum Distillation

This protocol describes the purification of crude 3-methylbenzyl mercaptan.

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).

-

Charging the Flask: Transfer the crude 3-methylbenzyl mercaptan into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be lowered gradually to prevent bumping. A typical target pressure is 1-10 mmHg.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection:

-

Fore-run: Collect the first fraction, which will contain any low-boiling impurities and residual solvent.

-

Main Fraction: As the temperature at the distillation head stabilizes, collect the pure 3-methylbenzyl mercaptan in a clean receiving flask. The boiling point will depend on the vacuum achieved (e.g., ~73 °C at 10 mmHg).[12]

-

Residue: The high-boiling residue, containing the disulfide and other non-volatile impurities, will remain in the distillation flask.

-

-

Storage: Once the distillation is complete, release the vacuum by introducing nitrogen gas into the system. Store the purified product in a sealed container under a nitrogen or argon atmosphere and refrigerate to minimize degradation.

Overall Experimental Workflow

The entire process, from starting materials to the final purified product, can be visualized as a continuous workflow.

Caption: Overall workflow for the synthesis and purification of 3-methylbenzyl mercaptan.

Troubleshooting

Table 2: Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Isothiouronium Salt | Incomplete reaction. | Increase reflux time; confirm starting material purity. |

| Low Yield of Final Product | Incomplete hydrolysis; oxidation during workup. | Ensure sufficient reflux time for hydrolysis; maintain a strict inert atmosphere during hydrolysis and workup; avoid excessive heat. |

| Product is Contaminated with Disulfide | Oxidation by atmospheric oxygen. | Perform hydrolysis and workup under a nitrogen or argon atmosphere; use deoxygenated solvents; store the final product under inert gas. |

| Product is Contaminated with Sulfide | Using the NaSH route instead of the thiourea route. | Employ the thiourea synthesis route to avoid this specific by-product. |

| "Bumping" During Distillation | Uneven boiling under vacuum. | Use fresh boiling chips or a magnetic stirrer; ensure vacuum is applied slowly and steadily. |

References

- 1. chembk.com [chembk.com]

- 2. 3-Methylbenzyl chloride | CAS 620-19-9 | COnnect Chemicals [connectchemicals.com]

- 3. fishersci.es [fishersci.es]

- 4. 3-Methylbenzyl chloride 98 620-19-9 [sigmaaldrich.com]

- 5. 3-Methylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. sciensage.info [sciensage.info]

- 7. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. ias.ac.in [ias.ac.in]

- 12. prepchem.com [prepchem.com]

- 13. Thiourea - Wikipedia [en.wikipedia.org]

- 14. orgsyn.org [orgsyn.org]

- 15. Benzyl mercaptan | 100-53-8 [chemicalbook.com]

- 16. academic.oup.com [academic.oup.com]

- 17. tandfonline.com [tandfonline.com]

- 18. reddit.com [reddit.com]

Spectroscopic data (NMR, IR, MS) of (3-Methylphenyl)methanethiol

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Methylphenyl)methanethiol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound (CAS No. 4973-82-4). Designed for researchers, chemists, and professionals in drug development and materials science, this document offers a detailed interpretation of the spectral data grounded in fundamental principles. It includes field-proven experimental protocols, data summarization tables, and visual diagrams to facilitate a thorough understanding of the structural elucidation of this aromatic thiol. The methodologies and interpretations presented herein are structured to ensure scientific integrity and provide a self-validating framework for the characterization of this and similar molecules.

Introduction: The Analytical Imperative for this compound

This compound, also known as 3-methylbenzyl mercaptan, is an organosulfur compound featuring a toluene core functionalized with a thiol group via a methylene bridge. Its structural isomers and related benzyl thiols are utilized in various fields, including as intermediates in pharmaceutical synthesis, as flavor and fragrance components, and in materials science. Accurate and unambiguous structural verification is paramount for ensuring the purity, safety, and efficacy of any final product.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular architecture. This guide systematically dissects the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound, explaining not just the data itself, but the underlying chemical principles that give rise to the observed spectra.

Molecular Structure and Identification

The foundational step in any spectroscopic analysis is understanding the target molecule's structure. The key structural features of this compound that dictate its spectroscopic signature are the meta-substituted aromatic ring, the benzylic methylene (-CH₂-) group, the methyl (-CH₃) group, and the thiol (-SH) group.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic, methylene, methyl, and thiol protons.

Experimental Protocol: ¹H NMR Acquisition

The following protocol outlines a standard method for acquiring a high-quality ¹H NMR spectrum. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar analytes.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃. For referencing, CDCl₃ typically contains a small amount of tetramethylsilane (TMS) at 0.00 ppm.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

-

Spectral Width: Set to approximately 12-15 ppm to ensure all signals are captured.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative accuracy if needed.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation

The chemical environment of each proton dictates its chemical shift (δ). Electron-withdrawing groups deshield protons (shift to higher ppm), while electron-donating groups shield them (shift to lower ppm).

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Interpretation |

| Ar-H | 7.0 - 7.3 | Multiplet (m) | 4H | The four protons on the aromatic ring are chemically distinct but may have overlapping signals, resulting in a complex multiplet. Their position in the 7.0-7.3 ppm range is characteristic of aromatic protons. |

| Ar-CH₂ -SH | ~3.7 | Doublet (d) | 2H | These benzylic protons are adjacent to the thiol proton, leading to coupling and a doublet multiplicity. Their chemical shift is downfield due to the proximity of the aromatic ring and the sulfur atom. |

| Ar-CH₃ | ~2.3 | Singlet (s) | 3H | The methyl group protons are isolated and thus appear as a sharp singlet. The chemical shift is typical for a methyl group attached to an aromatic ring. |

| -SH | ~1.6 | Triplet (t) | 1H | The thiol proton couples with the two adjacent methylene protons, resulting in a triplet. This signal is often broad and its chemical shift can be variable, depending on concentration and solvent, due to hydrogen bonding and chemical exchange.[1] |

Causality of Spectral Features:

-

Aromatic Region (7.0-7.3 ppm): The delocalized π-electron system of the benzene ring creates a strong magnetic field that deshields the attached protons, shifting them significantly downfield.[2] The meta-substitution pattern leads to four non-equivalent protons, which would theoretically produce four distinct signals. However, due to similar electronic environments and small coupling constants, they often overlap to form a complex multiplet.

-

Benzylic Methylene Protons (~3.7 ppm): The proximity to the electronegative sulfur atom and the deshielding aromatic ring shifts these protons downfield relative to a simple alkane. The coupling to the single thiol proton splits the signal into a doublet (n+1 rule, where n=1).

-

Thiol Proton (~1.6 ppm): The thiol proton's chemical shift is highly sensitive to its environment. It is typically found between 1 and 2 ppm. Its coupling to the adjacent methylene group results in a triplet (n+1 rule, where n=2). This coupling may sometimes be absent or broadened due to rapid chemical exchange with trace amounts of acid or water in the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal, making it a powerful tool for confirming the overall structure and substitution pattern.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. ¹³C NMR is inherently less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.

-

Instrument Setup: Use the same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard ¹³C observation with proton decoupling (e.g., 'zgpg30') is used to produce a spectrum of singlets, simplifying interpretation.

-

Spectral Width: Set to ~200-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: Several hundred to several thousand scans are required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts in ¹³C NMR are highly dependent on the hybridization and electronic environment of the carbon atoms. Data from the isomeric (4-Methylphenyl)methanethiol can be used as a strong reference for assignments.[3]

| Assignment | Predicted δ (ppm) | Interpretation |

| Ar-C -CH₂SH (C1) | ~139 | Quaternary carbon attached to the methylene group. Deshielded due to substitution. |

| Ar-C -H (C2, C4, C5, C6) | 126 - 130 | Aromatic CH carbons. The exact shifts depend on their position relative to the substituents. |

| Ar-C -CH₃ (C3) | ~138 | Quaternary carbon attached to the methyl group. |

| Ar-C H₂-SH | ~28 | Benzylic carbon. Its shift is characteristic for a carbon attached to a sulfur atom. |

| Ar-C H₃ | ~21 | Methyl carbon. This upfield shift is typical for sp³ hybridized carbons in alkyl groups. |

Causality of Spectral Features:

-

Aromatic Carbons (126-139 ppm): The sp² hybridized carbons of the benzene ring resonate in this characteristic downfield region. The two quaternary carbons (C1 and C3), which are directly attached to substituents, are typically the most deshielded within this group.

-

Benzylic and Methyl Carbons (~28 and ~21 ppm): These sp³ hybridized carbons are shielded relative to the aromatic carbons and appear in the upfield region of the spectrum, consistent with typical aliphatic carbon chemical shifts.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for analyzing liquid or solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Standard workflow for ATR-FTIR analysis.

Key IR Absorption Bands and Interpretation

The IR spectrum provides a unique "fingerprint" for the molecule, with specific absorption bands corresponding to particular functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |

| ~3020-3080 | C-H Aromatic Stretch | Medium-Weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[6] |

| ~2850-2960 | C-H Aliphatic Stretch | Medium | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups.[7] |

| ~2550 | S-H Stretch | Weak | This is the hallmark absorption for a thiol group. The peak is typically weak and can sometimes be broad.[7][8][9] Its position is a reliable indicator of the S-H functional group. |

| ~1600, ~1490, ~1450 | C=C Aromatic Ring Stretch | Medium-Strong | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring. |

| ~690-900 | C-H Aromatic Bend (Out-of-Plane) | Strong | The pattern of these strong absorptions in the fingerprint region can help confirm the substitution pattern on the benzene ring (in this case, 1,3- or meta-substitution). |

Trustworthiness of Assignments: The S-H stretching vibration is a particularly reliable diagnostic peak. While it is often weak, its appearance around 2550 cm⁻¹ is highly characteristic and is located in a region of the spectrum that is typically free from other interfering absorptions.[8][10][11] The combination of this peak with aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ provides a robust confirmation of the molecule's key functional groups.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation. It is often coupled with Gas Chromatography (GC) for sample introduction.

-

Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (1 µL) into a GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z.

Mass Spectrum Data and Fragmentation Analysis

The molecular weight of this compound (C₈H₁₀S) is 138.23 g/mol .

| m/z Value | Proposed Fragment | Interpretation |

| 138 | [C₈H₁₀S]⁺• | Molecular Ion (M⁺•): This peak confirms the molecular weight of the compound. |

| 105 | [C₇H₅S]⁺ or [C₈H₉]⁺ | Loss of SH radical (•SH, 33 Da) or loss of a methyl radical followed by rearrangement. |

| 91 | [C₇H₇]⁺ | Tropylium Ion: This is a very common and stable fragment for benzyl-containing compounds, formed by the loss of the -SH group and rearrangement. This is often the base peak. |

Authoritative Grounding of Fragmentation: The most characteristic fragmentation pathway for benzyl derivatives is the cleavage of the benzylic bond. For this compound, this involves the loss of the sulfhydryl radical (•SH) to form the 3-methylbenzyl cation. This cation readily rearranges to the highly stable tropylium ion structure (m/z 91), which is a seven-membered aromatic ring.[12] This fragmentation is a dominant process and the tropylium ion is frequently the most abundant ion (the base peak) in the mass spectra of such compounds.

Caption: Primary fragmentation pathway in EI-MS.

Conclusion

The spectroscopic characterization of this compound is unambiguous when employing a multi-technique approach.

-

¹H and ¹³C NMR confirm the carbon-hydrogen framework, including the meta-substitution pattern on the aromatic ring and the specific connectivity of the methyl, methylene, and thiol groups.

-

IR spectroscopy provides definitive evidence for the key functional groups: the weak but characteristic S-H stretch (~2550 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹).

-

Mass Spectrometry verifies the molecular weight (m/z 138) and shows a characteristic fragmentation pattern dominated by the formation of the stable tropylium ion (m/z 91).

Together, these analytical techniques provide a robust and self-validating dataset that confirms the identity and structure of this compound, serving as an essential reference for quality control, reaction monitoring, and further research.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Methyl-1-butanethiol(541-31-1) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. mdpi.com [mdpi.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

CAS number 25697-56-7 physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs. (CAS Number: 25697-56-7)

Introduction: Defining a Complex Surfactant System

CAS number 25697-56-7 identifies a substance of significant interest in various industrial and research applications: Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs. It is crucial for researchers and formulation scientists to recognize that this CAS number does not represent a single, discrete molecule. Instead, it describes a mixture of N-alkyl substituted aminoethoxyethanol compounds. The "C12-18-alkyl" designation signifies that the material is a blend of molecules with alkyl chains of varying lengths, specifically containing 12, 14, 16, and 18 carbon atoms. This compositional heterogeneity is fundamental to its properties and performance, imparting characteristics that are an average of its components.

These molecules belong to the broader class of ethoxylated fatty amines, which are known for their surfactant properties.[1] Their amphiphilic nature, possessing both a hydrophilic (water-loving) aminoethoxyethanol head group and a hydrophobic (oil-loving) alkyl tail, allows them to reduce surface tension at interfaces, making them effective emulsifiers, wetting agents, and dispersants.[2][3] The variability in the alkyl chain length within the C12-C18 range influences the overall hydrophobicity of the mixture, affecting its solubility, surface activity, and interaction with different phases.

This guide provides a detailed exploration of the physical and chemical properties of this complex mixture, offering insights into its characterization, performance, and the experimental methodologies required for its analysis.

General Chemical Structure

The generalized structure for the components of CAS 25697-56-7 can be represented as follows:

R-NH-CH₂CH₂-O-CH₂CH₂-OH

Where 'R' represents a linear alkyl group with a carbon number (n) ranging from 12 to 18 (e.g., C₁₂H₂₅, C₁₄H₂₉, C₁₆H₃₃, C₁₈H₃₇).

Physicochemical and Chemical Properties

The properties of this material are a composite of its C12 to C18 components. As such, many values, such as boiling and melting points, are expressed as ranges.

| Property | Typical Value / Description |

| Appearance | Clear liquid to a pale yellow waxy solid, depending on the exact composition and temperature.[3] |

| Boiling Point | A single source reports a boiling point of 102 °C, which may refer to a specific component or measurement under vacuum.[4] A related C12-18 alkyldiethanolamine is reported to have a boiling point of >200°C.[2] |

| Solubility | Solubility in water is variable and depends on the pH and the distribution of alkyl chain lengths. Generally, these compounds show limited solubility in water.[2] |

| Density | Approximately 0.95 - 1.00 g/cm³.[3] |

| Refractive Index | A value of 1.5630 has been reported.[4][5] |

| pH (1% Solution) | Typically ranges from 7.0 to 9.5.[3] |

| Flash Point | 102-104°C/15mm has been noted in one source.[4] |

| Sensitivity | Can be air-sensitive.[4][5] |

| Surfactant Type | Primarily nonionic, but can exhibit cationic characteristics at lower pH due to the protonation of the amine group.[1] |

Chemical Reactivity and Stability

The chemical behavior of this substance is dictated by the functional groups present: a secondary amine, a primary alcohol, and an ether linkage.

-

pH-Dependent Behavior : The secondary amine group is basic and can be protonated in acidic conditions. This pH-dependent charge influences its surface activity and adsorption characteristics. For instance, ethoxylated fatty amines show varying degrees of adsorption on silicate surfaces at pH 4 to 8, leading to an oil-wet condition, while at a pH of 10, adsorption is minimal.[6][7]

-

Stability : The molecule is stable over a wide pH range (typically 3-11) and in the presence of hard water.[3] However, it may be unstable in the presence of strong oxidizing agents.[3] The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The primary alcohol can undergo typical reactions such as esterification and oxidation.

Analytical and Characterization Protocols

Characterizing a complex mixture like CAS 25697-56-7 requires techniques that can resolve its components and quantify its performance properties.

Protocol 1: Compositional Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

To understand the distribution of the C12-C18 alkyl chains, a separation technique coupled with a mass-selective detector is essential. LC-MS is a powerful tool for this purpose.[8][9]

Objective: To separate and identify the relative abundance of each alkyl chain derivative (C12, C14, C16, C18) in the mixture.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent system (e.g., methanol/water 90:10 v/v) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 10 µg/mL.

-

-

Chromatographic Separation:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A reversed-phase column, such as a C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size), is suitable for separating the components based on their hydrophobicity.

-

Mobile Phase A: Water with 0.1% formic acid (for improved ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over 20-30 minutes to elute the components in order of increasing alkyl chain length.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Instrument: A mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the amine group is readily protonated.

-

Scan Range: Scan a mass-to-charge (m/z) range that covers the expected molecular weights of the protonated molecules [M+H]⁺.

-

Data Analysis: Identify the peaks corresponding to the [M+H]⁺ ions for each alkyl derivative. The relative peak areas provide a semi-quantitative measure of the distribution of the different chain lengths in the mixture.

-

Caption: Workflow for LC-MS analysis of alkyl chain distribution.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Tensiometry

The CMC is a fundamental property of a surfactant, representing the concentration at which molecules begin to form micelles in solution. This corresponds to the point of maximum surface tension reduction.

Objective: To measure the surface tension of aqueous solutions of CAS 25697-56-7 at various concentrations and determine the CMC.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the surfactant in deionized water (e.g., 1000 mg/L).

-

Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.1 mg/L to 500 mg/L). It is advisable to use a logarithmic dilution series to efficiently cover the range.

-

-

Surface Tension Measurement:

-

Instrument: A tensiometer (using the Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of the deionized water as a blank.

-

Starting with the most dilute solution, measure the surface tension of each prepared concentration.

-

Ensure the measuring probe is thoroughly cleaned and dried between measurements to prevent cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value (typically 2-5 minutes).

-

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show two distinct regions: a steep decline in surface tension at low concentrations and a plateau region at higher concentrations.

-

The CMC is determined from the intersection point of the two lines fitted to these regions. The surface tension at the plateau is the γCMC.

-

Caption: Experimental workflow for CMC determination via tensiometry.

Applications in Research and Industry

The unique properties of Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs. make it a versatile component in numerous formulations:

-

Industrial Cleaning: Acts as a detergent and wetting agent for hard surface cleaners.[3]

-

Oil & Gas: Used in drilling fluids and well-cleaning formulations.[3]

-

Textiles and Leather: Serves as an antistatic agent and emulsifier in processing.[1]

-

Agrochemicals: Functions as an emulsifier and penetration enhancer in pesticide formulations.[3]

Conclusion

CAS 25697-56-7, or Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs., is a complex mixture of nonionic surfactants whose performance is governed by the distribution of its C12-C18 alkyl chains. Its utility as an emulsifier, wetting agent, and detergent is rooted in its amphiphilic structure and pH-responsive nature. A thorough characterization, employing techniques such as LC-MS for compositional analysis and tensiometry for performance evaluation, is essential for its effective application in research and development. This guide provides the foundational knowledge and experimental frameworks for scientists and professionals working with this versatile surfactant system.

References

- 1. Fatty amine ethoxylates [schaerer-surfactants.com]

- 2. Ethanol,2,2'-iminobis-, N-C12-18-alkyl derivs | 71786-60-2 | Benchchem [benchchem.com]

- 3. it.taminkalatak.com [it.taminkalatak.com]

- 4. 25697-56-7 | CAS DataBase [chemicalbook.com]

- 5. 3-METHYLBENZYL MERCAPTAN CAS#: 25697-56-7 [m.chemicalbook.com]

- 6. Characteristics of ethoxylated fatty amine emulsion: Effects on the wettability and permeability of silicate formation under various pH conditions [ped.cpedm.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight | Semantic Scholar [semanticscholar.org]

- 9. Analysis of alcohol ethoxylates and alkylamine ethoxylates in agricultural soils using pressurised liquid extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of (3-Methylphenyl)methanethiol for Research Applications

This guide provides an in-depth framework for the safe handling, use, and disposal of (3-Methylphenyl)methanethiol (CAS 25697-56-7) in a research and development setting. As an organosulfur compound, this compound, also known as 3-methylbenzyl mercaptan, presents a unique combination of chemical hazards that demand rigorous and specialized safety protocols.[1][2] The primary risks are its toxicity upon exposure through inhalation, skin contact, or ingestion; its nature as a combustible liquid; and, most notably, its extremely potent and pervasive malodor characteristic of thiols.[1][3]

This document moves beyond a simple recitation of standard procedures. It is designed to instill a deep understanding of the causality behind each recommendation, empowering researchers to build self-validating safety systems in their laboratories. Adherence to these principles is critical not only for personnel safety but also for maintaining a functional and collaborative laboratory environment, free from the disruptive influence of persistent chemical odors.

Hazard Identification and Risk Profile

A thorough understanding of the specific risks associated with this compound is the foundation of safe laboratory practice.

Toxicological Profile

This compound is classified as harmful by all primary routes of exposure.[1][3] Inhalation of vapors can cause respiratory irritation, while skin contact may lead to irritation and absorption of the compound.[4][5] Ingestion is also harmful and can cause irritation of the digestive tract.[3][4] While specific data for this molecule is limited, related thiols are known to affect the central nervous system at high concentrations and can lead to conditions such as methemoglobinemia.[6]

Physicochemical Hazards

This compound is a combustible liquid with a flash point reported between 102-104 °C at 15 mmHg.[1] Its vapors are heavier than air, meaning they can accumulate in low-lying areas and travel a considerable distance to an ignition source, creating a risk of flashback. Therefore, all work should be conducted away from open flames, hot surfaces, and spark-producing equipment.[7]

The Olfactory Challenge: The Pervasive Nature of Thiol Malodor

The most immediate and disruptive characteristic of low-molecular-weight thiols is their exceptionally potent stench, often detectable at parts-per-billion (ppb) levels.[8][9] The human nose is exquisitely sensitive to these compounds, a trait that serves as a natural warning system. However, in a laboratory setting, this sensitivity presents a significant challenge. An uncontrolled release of even microliter quantities can lead to building-wide odor complaints and trigger false alarms for natural gas leaks, as thiols are used as odorants in commercial natural gas.[8] Consequently, the primary directive for handling this compound is absolute odor control .

Core Safety Infrastructure: Engineering and Administrative Controls

Personal protective equipment is the last line of defense; the primary methods for ensuring safety rely on robust engineering and administrative controls designed to contain the chemical at its source.

The Primacy of the Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, reaction setup, and workup, must be performed inside a properly functioning chemical fume hood.[10] This is non-negotiable. The constant airflow is essential to prevent the accumulation of flammable vapors and to capture fugitive emissions that would otherwise contaminate the laboratory environment.

Specialized Ventilation: The Necessity of Oxidative Scrubbing

Standard fume hood ventilation is insufficient to neutralize the potent odor of thiols before they are exhausted from the building. To prevent environmental odor complaints, all operations that involve venting gases from a reaction or evaporating solvents must have their exhaust stream directed through an oxidative scrubber, commonly known as a bleach trap.[10]

This typically consists of a gas-washing bottle or a bubbler filled with a commercial bleach solution (sodium hypochlorite). The thiol vapor is bubbled through the solution, where it is oxidized to non-volatile and significantly less odorous sulfonate salts. This active neutralization at the source is a cornerstone of responsible thiol use.

Designated Work Areas

It is best practice to designate a specific fume hood or area of the lab for thiol chemistry. This administrative control helps to contain any potential residual contamination and ensures that all necessary specialized equipment, such as bleach baths and dedicated waste containers, are readily accessible.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all work with this compound. The selection must be based on a thorough risk assessment of the planned procedure.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer (in hood) | Safety glasses with side shields or chemical splash goggles.[4] | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.[4] | Standard lab coat. | Not required if work is performed correctly within a certified fume hood. |

| Reaction Setup/Workup (in hood) | Chemical splash goggles.[11] | Compatible chemical-resistant gloves. Consider double-gloving for extended operations. | Standard lab coat. Flame-retardant antistatic clothing is recommended. | Not required if work is performed correctly within a certified fume hood. |

| Spill Cleanup (Minor, in hood) | Chemical splash goggles and face shield.[12] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant apron over a lab coat. | Not required if vapors are contained within the hood. |

| Spill Cleanup (Major) / Work Outside Hood | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit. | Required. Air-purifying respirator with an appropriate organic vapor/acid gas cartridge (e.g., ABEK type) or a self-contained breathing apparatus (SCBA).[11] Personnel must be trained and fit-tested.[12][13] |

Standard Operating Procedures (SOPs)

The following protocols are designed to minimize exposure and prevent the release of odors.

SOP: Weighing and Dispensing

-

Preparation: Place a beaker containing a bleach solution and a stir bar inside the fume hood. This will serve as an initial rinse station for contaminated spatulas or needles.

-

Tare: Place a tared, sealed container (e.g., a round-bottom flask with a septum) on the balance.

-

Transfer: Inside the fume hood, use a syringe or glass pipette to transfer the desired amount of this compound into the container.

-

Seal and Weigh: Immediately seal the container before removing it from the hood to weigh. This prevents vapor release near the balance.

-

Clean: Immediately rinse the used syringe or pipette in the bleach solution within the hood.

SOP: Aqueous Workup and Extraction

-

Quenching: Before opening the reaction vessel to the atmosphere, cool it in an ice bath and quench any reactive reagents as per the specific reaction protocol.

-

Extraction: Perform all liquid-liquid extractions in a separatory funnel within the fume hood.

-

Pressure Venting: Vent the separatory funnel frequently, directing the stopcock opening towards the back of the fume hood to prevent spraying personnel.

-

Waste Segregation: Drain the aqueous and organic layers into separate, clearly labeled hazardous waste containers located inside the fume hood.

The Thiol Decontamination and Waste Management Protocol

This protocol is a self-validating system. Proper execution ensures that no thiol odor escapes the designated work area. The core principle is the oxidative quenching of the thiol's sulfhydryl (-SH) group using a sodium hypochlorite (bleach) solution.

Protocol: Decontamination of Glassware and Equipment

-

Prepare Bleach Bath: In a designated, labeled plastic tub inside the fume hood, prepare a bleach bath. A 1:1 mixture of commercial bleach and water is effective.[10] The liquid level should be sufficient to fully submerge the glassware.

-

Immediate Submersion: As soon as an experiment is complete, immediately place all contaminated glassware (flasks, beakers, separatory funnels, etc.), stir bars, and spatulas directly into the bleach bath.[8][10] Do not allow them to sit on the hood surface.

-

Soaking: Allow items to soak for a minimum of 12-24 hours to ensure complete oxidation of the thiol.[8]

-

Rinsing: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.

Protocol: Management of Solid and Liquid Waste

-

Solid Waste: All contaminated disposable items (gloves, paper towels, silica gel, septa) must be immediately placed into a sealable plastic bag (e.g., a zip-top bag) inside the fume hood.[8] This bag should then be placed into a designated, labeled, wide-mouth plastic container for solid hazardous waste.[8]

-

Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container. The label must explicitly state "Contains Thiols" to inform environmental health and safety personnel.[10]

-

Spent Bleach: Used bleach from traps and baths should be collected in a separate hazardous waste container and should not be mixed with organic waste streams.[8]

Caption: Workflow for handling materials post-experiment.

Emergency Response

Pre-planning is essential for a safe and effective response to emergencies.[14] All personnel must know the location of safety showers, eyewash stations, and appropriate fire extinguishers.[15][16]

Spill Management

The response to a spill depends critically on its size and location.

-

Minor Spill (<100 mL, contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE (see table above), contain the spill with an absorbent material like vermiculite, sand, or a commercial spill pad.[17][18] Do not use combustible materials like paper towels as the primary absorbent.

-

Working from the outside in, carefully scoop the absorbent material into a sealable bag.[19]

-

Place the bag in the solid thiol waste container.

-

Decontaminate the spill surface with a bleach solution, followed by a water rinse.[17]

-

-

Major Spill (>100 mL, or any spill outside a fume hood):

-

EVACUATE the area immediately. Alert all personnel and the laboratory supervisor.[16][18]

-

If the material is volatile, control all ignition sources if it is safe to do so.[7][19]

-

Close the laboratory doors to contain the vapors.

-

Call emergency services (e.g., 911) and the institution's Environmental Health and Safety (EHS) department.[16]

-

Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.

-

Caption: Decision-making process for chemical spills.

Fire Response

-

For small, containable fires, use a dry chemical, carbon dioxide, or appropriate foam extinguisher.[7]

-

In the event of a larger fire, or if the substance itself is on fire, evacuate the area and activate the fire alarm.[20]

-

Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA) due to the generation of toxic combustion products like sulfur oxides.[21]

First Aid Measures

| Exposure Route | Immediate Action |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][16] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[15][16] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Summary of Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 25697-56-7 | [1][2] |

| Molecular Formula | C₈H₁₀S | [1][2] |

| Molecular Weight | 138.23 g/mol | [1][2] |

| Appearance | Colorless Liquid | [4][5] |

| Odor | Strong, unpleasant (Stench) | [5][21] |

| Density | 1.015 g/cm³ | [1] |

| Boiling Point | 217 °C @ 760 mmHg | [1] |

| Flash Point | 102-104 °C @ 15 mmHg | [1] |

References

- 1. This compound | CAS 25697-56-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. This compound, 95%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Safety Guideline [chemtrack.org]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. Methanethiol - Wikipedia [en.wikipedia.org]

- 10. How To [chem.rochester.edu]

- 11. echemi.com [echemi.com]

- 12. umanitoba.ca [umanitoba.ca]

- 13. americanchemistry.com [americanchemistry.com]

- 14. acs.org [acs.org]

- 15. nj.gov [nj.gov]

- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. nj.gov [nj.gov]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. fishersci.com [fishersci.com]

Technical Guide: Sourcing and Qualification of High-Purity (3-Methylphenyl)methanethiol for Research and Development

Introduction

(3-Methylphenyl)methanethiol, also known as 3-methylbenzyl mercaptan, is an organosulfur compound with the chemical formula C₈H₁₀S.[1][2] As a reactive thiol, it serves as a critical building block and intermediate in diverse areas of chemical synthesis, including the development of novel pharmaceutical agents, agrochemicals, and specialized polymers. The nucleophilic nature of the thiol group makes it a versatile functional handle for constructing carbon-sulfur bonds, a common linkage in many biologically active molecules.

For researchers, scientists, and drug development professionals, the procurement of this reagent at a consistently high purity is paramount. Impurities, such as the corresponding disulfide formed through oxidation, residual solvents, or starting materials, can lead to unpredictable reaction outcomes, complicate product purification, and compromise the integrity of biological assays. This guide provides a comprehensive overview of commercial suppliers, requisite quality control protocols, and best practices for the handling and storage of high-purity this compound to ensure its effective and safe use in a laboratory setting.

Commercial Availability and Purity Specifications

This compound is available from a range of chemical suppliers who cater to research and bulk manufacturing needs. The standard "high-purity" grade available commercially is typically ≥95%. While this is suitable for many applications, projects with stringent purity requirements may necessitate further purification or custom synthesis, which many suppliers offer.

When selecting a supplier, it is crucial to request and scrutinize the lot-specific Certificate of Analysis (CoA). This document provides the definitive data on the purity and physical properties of the specific batch being purchased.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Notes |

| Thermo Scientific (Fisher Scientific) | 95% | A well-established supplier for research-grade chemicals, offering convenient online purchasing.[3] |

| Santa Cruz Biotechnology, Inc. (SCBT) | Not specified; lot-specific | Primarily focused on research use, with a disclaimer that the product is not for diagnostic or therapeutic use.[1] |

| Alfa Aesar (a Johnson Matthey Company) | 95% | A major supplier known for a wide range of specialty chemicals for R&D and manufacturing.[2] |

| Gihi Chemicals Co., Limited | Not specified | Listed as a supplier, likely catering to both research and bulk quantities.[2] |

| Dayang Chem (Hangzhou) Co., Ltd. | Not specified | A China-based supplier offering a wide range of chemical products.[2] |

| Skyrun Industrial Co., Ltd. | 95% | Another supplier offering a standard research-grade purity.[2] |

This table is not exhaustive but represents a selection of commonly referenced suppliers. Researchers should conduct their own due diligence based on geographical location, required quantity, and documentation needs.

The following diagram illustrates the essential workflow for sourcing and qualifying a new batch of the reagent.

Caption: Supplier Qualification and Incoming Quality Control Workflow.

Quality Assurance: Essential Analytical Protocols

Common Impurities

The primary impurity to anticipate is the corresponding disulfide, bis(3-methylbenzyl) disulfide , formed via oxidation. Other potential impurities include starting materials from the synthesis or residual solvents.

Recommended Analytical Workflow

The following diagram outlines a logical approach to verifying the identity and purity of this compound upon receipt.

Caption: A logical workflow for the analytical verification of the reagent.

Detailed Experimental Protocols

A. Identity and Purity via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and provide a preliminary assessment of purity.

-

Methodology:

-

Dissolve ~10-20 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum. Key expected signals include: a singlet for the thiol proton (-SH), a singlet or doublet for the benzylic protons (-CH₂-), a singlet for the methyl group (-CH₃), and multiplets in the aromatic region.

-

Acquire a ¹³C NMR spectrum to confirm the number and type of carbon atoms.

-

Causality: The chemical shifts and coupling patterns are unique to the molecule's structure. The presence of unexpected signals indicates impurities. The integral of the thiol proton can be diminished by D₂O exchange, confirming its identity.

-

B. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To separate and identify volatile components, providing a quantitative purity value (area %).

-

Methodology:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL into a GC-MS system equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Use a temperature gradient program (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

Analyze the resulting chromatogram for peak purity (area %) and identify the main peak and any impurity peaks by their mass spectra.

-

Causality: GC separates compounds based on their boiling points and interactions with the column. MS provides a fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification of the target compound and common volatile impurities.

-

C. Quantification of Disulfide Impurity by High-Performance Liquid Chromatography (HPLC)

-

Purpose: To accurately quantify non-volatile impurities, particularly the disulfide dimer, which may not elute cleanly from a GC.

-

Methodology:

-

Prepare a standard solution of the sample (~0.5 mg/mL) in an appropriate mobile phase solvent (e.g., acetonitrile/water mixture).

-

Use a reverse-phase C18 column.

-

Employ an isocratic or gradient elution method with a mobile phase of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peaks.

-

Detect eluting compounds using a UV detector (e.g., at 254 nm) or a mass spectrometer.

-

Causality: Reverse-phase HPLC separates molecules based on polarity.[4] The disulfide is significantly less polar than the thiol and will have a longer retention time, allowing for clear separation and quantification. This method is considered more accurate than GC for non-volatile impurities.[5]

-

D. Total Free Thiol Quantification via Ellman's Reagent (DTNB) Assay

-

Purpose: To provide a functional confirmation of the concentration of reactive thiol groups. This is a self-validating system; if the purity is high by chromatography, the thiol concentration should be correspondingly high in this assay.

-

Methodology:

-

Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[6]

-

Prepare a precise stock solution of the this compound sample in the same buffer.

-

In a cuvette, mix the DTNB solution with a known aliquot of the sample solution.

-

Allow the reaction to proceed for 5-10 minutes. The thiol-disulfide exchange reaction releases the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.

-

Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.

-

Calculate the thiol concentration using the Beer-Lambert law and the known extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).

-